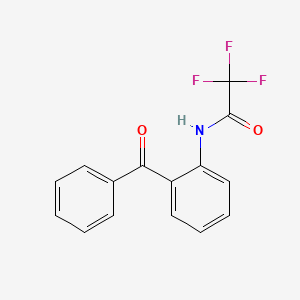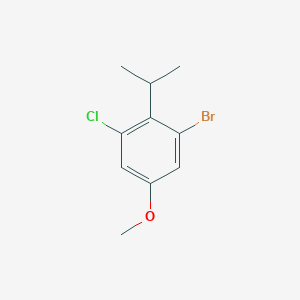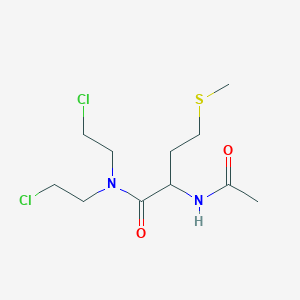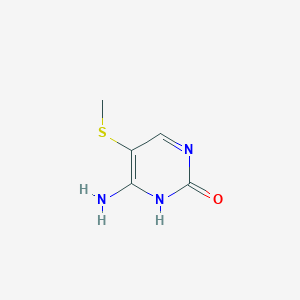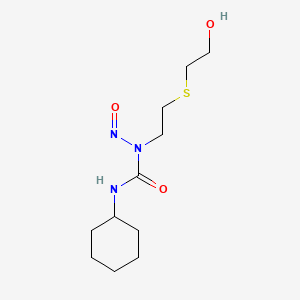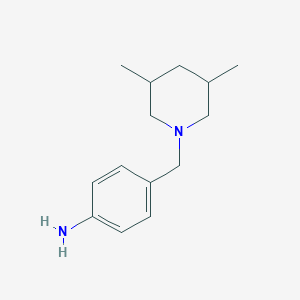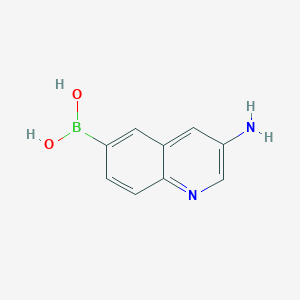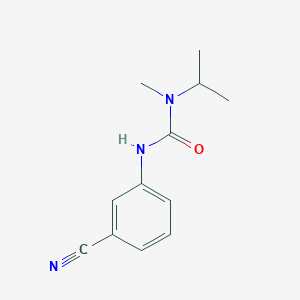
N'-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyanophenyl group, a methyl group, and a propan-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea typically involves the reaction of 3-cyanophenyl isocyanate with N-methyl-N-propan-2-ylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The cyanophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.
Scientific Research Applications
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group may play a crucial role in binding to these targets, while the urea moiety can participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Cyanophenyl)-N-methyl-N-ethylurea
- N’-(3-Cyanophenyl)-N-methyl-N-butylurea
- N’-(4-Cyanophenyl)-N-methyl-N-propan-2-ylurea
Uniqueness
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the cyanophenyl group, in particular, can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
918813-29-3 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(3-cyanophenyl)-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15(3)12(16)14-11-6-4-5-10(7-11)8-13/h4-7,9H,1-3H3,(H,14,16) |
InChI Key |
FMPZSIKUXKACRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
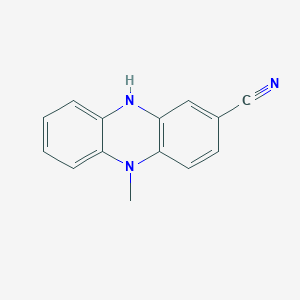
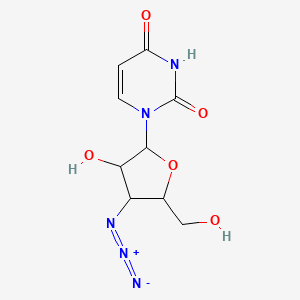

![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)


